molecular formula C18H21N3O3S B2392291 2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide CAS No. 953229-89-5

2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B2392291
CAS RN: 953229-89-5
M. Wt: 359.44
InChI Key: QKMRJWIXTZHFGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds with the thiazolo[3,2-a]pyrimidin-3-yl structure have been synthesized using Biginelli reaction and Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides .

Scientific Research Applications

Synthesis and Biological Activities

Research on compounds structurally related to "2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide" primarily focuses on the synthesis of novel heterocyclic compounds with a wide range of biological activities. These activities include anti-inflammatory, analgesic, cytotoxic, antimicrobial, antiproliferative, and insecticidal properties. For instance, compounds derived from visnaginone and khellinone have been reported to exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide have demonstrated appreciable cancer cell growth inhibition against multiple cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Future Directions

The future directions for the study of this compound could include further exploration of its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored further .

properties

IUPAC Name

2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-3-13-8-17(23)21-14(11-25-18(21)20-13)9-16(22)19-10-12-4-6-15(24-2)7-5-12/h4-8,14H,3,9-11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMRJWIXTZHFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide

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